N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide group attached to a hydroxyphenyl ethyl chain, which is further substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolyl phenyl ethyl intermediate: This step involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate ethylating agent under basic conditions to form the intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, in the presence of a catalyst like rhodium acetate.
Amidation: The final step involves the amidation of the cyclopropane intermediate with a suitable amine, such as cyclopropanecarboxamide, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group in the cyclopropane carboxamide can be reduced to an alcohol using reducing agents like LiAlH4 or NaBH4.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions, where the hydrogen atom can be replaced by various substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted pyrazolyl derivatives
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyrazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide
- N-{2-hydroxy-2-[4-(1H-indol-1-yl)phenyl]ethyl}cyclopropanecarboxamide
- N-{2-hydroxy-2-[4-(1H-benzimidazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide
Uniqueness
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropanecarboxamide is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-14(10-16-15(20)12-2-3-12)11-4-6-13(7-5-11)18-9-1-8-17-18/h1,4-9,12,14,19H,2-3,10H2,(H,16,20) |
InChI Key |
OSKZHYZNGBPLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
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